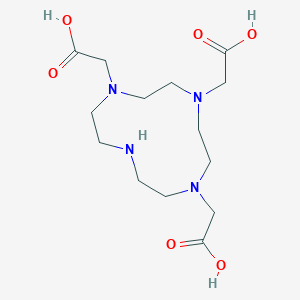
1,4,7-Tris(carboximetil)-1,4,7,10-tetraazaciclododecano
Descripción general
Descripción
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane, also known as DO3A, is a macrocyclic compound that belongs to the family of cyclen-based chelators. DO3A is widely used in scientific research because of its ability to bind with metal ions and form stable complexes.
Aplicaciones Científicas De Investigación
Imágenes por Resonancia Magnética (IRM) Agentes de Contraste
Este compuesto se utiliza en la síntesis de quelatos de gadolinio no iónicos, que son útiles como agentes de contraste para imágenes por resonancia magnética . Los agentes de contraste mejoran la calidad de las imágenes de resonancia magnética, lo que permite una mejor visualización y diagnóstico.
Estándares de Referencia Farmacéutica
El compuesto se utiliza como un estándar de referencia en las pruebas farmacéuticas . Los estándares de referencia son esenciales para garantizar la calidad y seguridad de los productos farmacéuticos.
Sistemas de Imágenes Multimodales
El compuesto se utiliza en el desarrollo de sistemas de imágenes multimodales, que combinan tomografía computarizada (TC) e imágenes de resonancia magnética (RM) . Estos sistemas proporcionan datos de imágenes completos, lo que es beneficioso para diversas aplicaciones, incluida la radioterapia.
Mecanismo De Acción
Target of Action
It is known to be an impurity of gadobutrol , a nonionic, paramagnetic contrast agent used in magnetic resonance imaging (MRI) . Gadobutrol primarily targets water molecules in the body to enhance the contrast in MRI scans .
Mode of Action
As an impurity of gadobutrol, it may share similar properties . Gadobutrol works by altering the magnetic properties of water molecules in the body, which enhances the contrast between different tissues in MRI scans .
Pharmacokinetics
As an impurity of Gadobutrol, it may share similar pharmacokinetic properties .
Result of Action
As an impurity of Gadobutrol, it may share similar effects, such as enhancing the contrast in MRI scans .
Análisis Bioquímico
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to certain biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Similarly, any long-term effects on cellular function observed in in vitro or in vivo studies have not been well studied .
Propiedades
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZCENAOIROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276042 | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
114873-37-9 | |
| Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



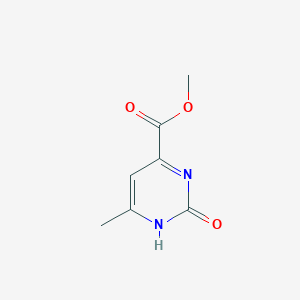
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
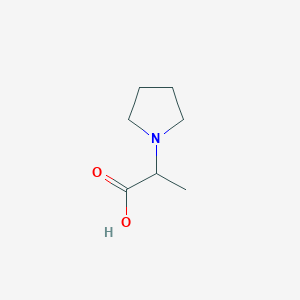
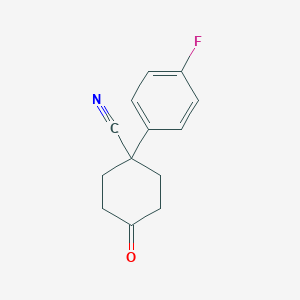

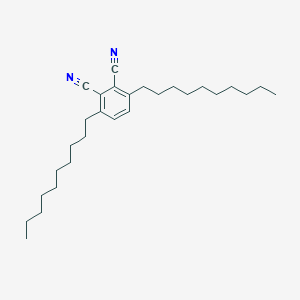


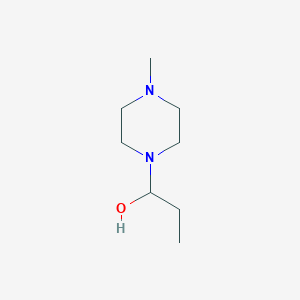
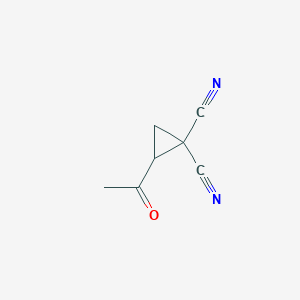
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
